molecular formula C17H19NO2 B14950203 Methyl 2-(4-methylpent-3-en-1-yl)quinoline-4-carboxylate

Methyl 2-(4-methylpent-3-en-1-yl)quinoline-4-carboxylate

Cat. No.: B14950203
M. Wt: 269.34 g/mol
InChI Key: MRJFZJVKPXSVIU-UHFFFAOYSA-N
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Description

METHYL 2-(4-METHYL-3-PENTENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core substituted with a methyl ester and a pentenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-(4-METHYL-3-PENTENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the pentenyl group through a series of substitution reactions. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: METHYL 2-(4-METHYL-3-PENTENYL)-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

METHYL 2-(4-METHYL-3-PENTENYL)-4-QUINOLINECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of materials with unique properties, such as polymers or dyes.

Mechanism of Action

    METHYL 2-(4-METHYL-3-PENTENYL)-4-QUINOLINECARBOXYLATE: shares similarities with other quinoline derivatives, such as quinine and quinidine.

    Unique Features: Its unique structure, including the pentenyl group and methyl ester, distinguishes it from other quinoline compounds. This uniqueness may confer specific properties, such as enhanced biological activity or improved chemical stability.

Comparison with Similar Compounds

  • Quinine
  • Quinidine
  • Methyl quinolinecarboxylate derivatives

This article provides a comprehensive overview of METHYL 2-(4-METHYL-3-PENTENYL)-4-QUINOLINECARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

methyl 2-(4-methylpent-3-enyl)quinoline-4-carboxylate

InChI

InChI=1S/C17H19NO2/c1-12(2)7-6-8-13-11-15(17(19)20-3)14-9-4-5-10-16(14)18-13/h4-5,7,9-11H,6,8H2,1-3H3

InChI Key

MRJFZJVKPXSVIU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=NC2=CC=CC=C2C(=C1)C(=O)OC)C

Origin of Product

United States

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